tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Enamine Synthesis: The compound can be synthesized through the enamine reaction of tert-butyl acetoacetate with a suitable amine, followed by cyclization.
Hydrolysis and Cyclization: Another method involves the hydrolysis of a suitable precursor followed by cyclization under acidic conditions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control of temperature and pH is maintained to ensure high yield and purity.
Continuous Flow Synthesis: Some manufacturers may employ continuous flow synthesis to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are typically employed, with reaction conditions varying based on the specific reagent.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism of action can vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate: A structural isomer with a different position of the hydroxyl group.
Tert-Butyl 1-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate: A compound with an additional carbon in the ring system.
Uniqueness: Tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its bicyclic structure with a nitrogen atom, which imparts distinct chemical properties and reactivity compared to its isomers and similar compounds.
This comprehensive overview provides a detailed understanding of tert-Butyl 1-hydroxy-3-azabicyclo[311]heptane-3-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(14,5-8)7-12/h8,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZRTDCZOSUXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2)(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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